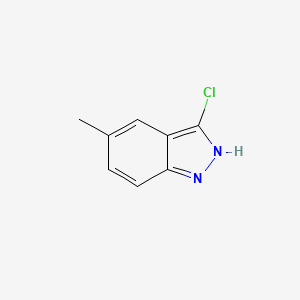

3-Chloro-5-methyl-1H-indazole

Description

Historical Trajectory and Chemical Evolution of Indazole Derivatives in Organic Chemistry

The study of indazoles dates back to the late 19th century, with Emil Fischer's initial synthesis paving the way for over a century of exploration. researchgate.net Early work focused on understanding the fundamental reactivity and properties of the parent indazole molecule. Over the decades, the field has evolved dramatically, with the development of sophisticated synthetic methodologies enabling the preparation of a vast array of substituted indazole derivatives. benthamdirect.combenthamdirect.com This evolution has been driven by the recognition of the indazole motif in a number of biologically active compounds, spurring further research into its potential as a pharmacophore. nih.govresearchgate.net The journey from basic structural elucidation to the targeted design of complex indazole-based molecules reflects the broader advancements in organic synthesis and medicinal chemistry.

Intrinsic Structural Characteristics and Aromaticity of the Indazole Nucleus

The indazole ring system is an aromatic, ten-π electron heterocycle. researchgate.netnih.gov It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.netmdpi.com This tautomerism is a critical feature, influencing the molecule's reactivity, physical properties, and biological interactions. researchgate.net The planar nature of the indazole ring allows for extensive functionalization at various positions. nih.gov The aromaticity of the indazole nucleus is a key determinant of its stability and chemical behavior, and it can be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. scispace.com

Impact of Halogenation (e.g., at C-3) and Methylation (e.g., at C-5) on Indazole Properties and Reactivity

The introduction of substituents onto the indazole core profoundly influences its electronic and steric properties, thereby altering its reactivity and potential applications. ontosight.ai Halogenation, particularly at the C-3 position, is a common strategy to introduce a reactive handle for further synthetic transformations, such as cross-coupling reactions. smolecule.com The presence of a chlorine atom, as in 3-Chloro-5-methyl-1H-indazole, can also modulate the compound's biological activity. ontosight.ai

Methylation, for instance at the C-5 position, can impact the molecule's lipophilicity and metabolic stability. The methyl group at the N1 position in related compounds has been shown to likely stabilize the indazole ring against metabolic degradation. The specific placement of these substituents is crucial, as different substitution patterns can lead to vastly different biological effects. ontosight.ai

| Substitution | Position | General Effect on Indazole Properties |

| Halogenation (e.g., Chlorine) | C-3 | Introduces a reactive site for further synthesis, can enhance biological activity. ontosight.aismolecule.comontosight.ai |

| Methylation | C-5 | Can increase lipophilicity and influence metabolic stability. |

| Methylation | N-1 | May stabilize the indazole ring against metabolic degradation. |

Overview of Current Research Landscape and Emerging Trends for Substituted Indazoles

Current research on substituted indazoles is vibrant and multifaceted, with a strong emphasis on their application in medicinal chemistry and materials science. rsc.orgresearchgate.netbohrium.com A significant trend is the development of more efficient and regioselective synthetic methods, including transition-metal-catalyzed C-H functionalization, to access novel derivatives. researchgate.netrsc.orgrsc.org There is a growing interest in exploring the diverse biological activities of indazoles, with studies investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govontosight.ai Furthermore, the unique photophysical properties of certain indazole derivatives are being harnessed for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net The continued exploration of the chemical space around the indazole scaffold promises to yield new molecules with valuable properties and applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

3-chloro-5-methyl-2H-indazole |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) |

InChI Key |

DVTKFHDZGBPPRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)Cl |

Origin of Product |

United States |

**advanced Synthetic Methodologies for 3 Chloro 5 Methyl 1h Indazole and Its Functionalized Analogs**

Regioselective De Novo Synthesis of the Indazole Core

Building the indazole ring system from acyclic or simpler cyclic precursors allows for the early introduction of desired substituents, often providing excellent control over regiochemistry. The choice of starting materials is paramount in dictating the final substitution pattern of the indazole product.

A foundational and versatile method for constructing the pyrazole (B372694) ring of the indazole system is the cyclocondensation reaction between an arylhydrazine and a suitable carbonyl compound. In the context of 5-methyl-1H-indazole, this typically involves the reaction of a (4-methylphenyl)hydrazine derivative with a synthon that provides the C-3 carbon and its attached functionality.

A common strategy involves the reaction of arylhydrazines with β-dicarbonyl compounds or their equivalents, such as enaminones or enones, which cyclize to form the pyrazole ring. researchgate.net For instance, the reaction of 2-fluorobenzaldehydes with hydrazine (B178648) hydrate (B1144303) can yield indazoles through a condensation followed by nucleophilic aromatic substitution (SNAr), where the fluorine acts as a leaving group. chemicalbook.com A similar approach using a substituted 4-methyl-2-halobenzaldehyde and hydrazine would directly yield the 5-methyl-1H-indazole core. Another variation involves the use of 2-(hydroxymethylene)cyclohexanones, which react with hydrazine to form tetrahydro-1H-indazoles that can be subsequently aromatized. researchgate.net

The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic indazole ring. The regioselectivity of the cyclization is a key consideration, especially with unsymmetrical carbonyl partners.

Table 1: Examples of Cyclocondensation Precursors for Indazole Synthesis

| Arylhydrazine Precursor | Carbonyl/Equivalent Precursor | Resulting Core Structure | Key Feature | Reference |

|---|---|---|---|---|

| (4-Methylphenyl)hydrazine | Formaldehyde equivalent (e.g., glyoxylic acid) | 5-Methyl-1H-indazole | Direct formation of the methylated core | General Principle |

| Arylhydrazine | 2-Fluorobenzaldehyde | 1-Aryl-1H-indazole | SNAr-mediated ring closure | chemicalbook.com |

| Hydrazine | 2-Formylcyclohexanone | 4,5,6,7-Tetrahydro-1H-indazole | Requires subsequent aromatization step | researchgate.net |

| Arylhydrazine | 1,3-Bis(het)arylmonothio-1,3-diketones | 1-Aryl-3,5-bis(het)arylpyrazoles | Highly regioselective cyclocondensation | researchgate.net |

Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge the C-N and N-N bonds of the indazole ring with high efficiency and selectivity. These methods often proceed under milder conditions than classical approaches and tolerate a wider range of functional groups.

Palladium (Pd)-catalyzed reactions are prominent in this area. One strategy involves the palladium-catalyzed coupling of 2-chlorophenylacetylenes with hydrazines, which proceeds through coupling, intramolecular hydroamination, and isomerization to give 2-aryl-2H-indazoles with high regioselectivity. chim.it Another approach is the intramolecular C-H amination of hydrazones, catalyzed by iodobenzene (B50100) under transition-metal-free conditions, though related Pd-catalyzed versions exist. nih.gov The Suzuki-Miyaura cross-coupling is also a powerful tool, primarily for functionalizing the indazole ring (e.g., at C-3) after its formation, rather than for the primary ring synthesis itself. thieme-connect.deontosight.ai

Copper (Cu)-catalyzed methods provide a cost-effective alternative. A notable example is the Ullmann-type coupling for ring closure of arylhydrazones derived from 2-haloaryl ketones or aldehydes. mdpi.com CuO has been used as a catalyst (at very low loading) for the one-step synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated ketones and substituted hydrazines. nih.gov

Rhodium (Rh)-catalyzed syntheses often leverage C-H activation. For example, Rh(III)-catalyzed sequential C-H/N-H activation and cyclization can produce complex indazole-containing systems in a single pot. smolecule.com This approach is atom-economical and offers excellent regioselectivity for constructing fused indazole derivatives. smolecule.comresearchgate.net

Table 2: Overview of Transition Metal-Catalyzed Indazole Syntheses

| Metal Catalyst | Reaction Type | Reactants | Key Features | Reference(s) |

|---|---|---|---|---|

| Palladium (Pd) | Intramolecular Amination/Coupling | o-Halogenated ketones/acetylenes + Hydrazines | High regioselectivity for N-substituted indazoles. | chim.itnih.gov |

| Copper (Cu) | Ullmann-type Cyclization | Arylhydrazones of o-Haloaryl ketones | Cost-effective; good for N-aryl indazoles. | nih.govmdpi.com |

| Rhodium (Rh) | C-H Activation/Annulation | Azobenzenes, Azoxy compounds + Alkynes/Diazoesters | Atom-economical; forms complex/fused indazoles. | smolecule.comresearchgate.net |

Beyond classical cyclocondensation and transition-metal catalysis, several other strategies have been developed for the de novo synthesis of the indazole scaffold.

One important method is the diazotization of substituted 2-methylanilines (o-toluidines) . In this process, the aniline (B41778) is converted to a diazonium salt, which then undergoes intramolecular cyclization. This method is particularly effective when electron-withdrawing groups are present on the benzene (B151609) ring. researchgate.netnih.gov For example, 4-methoxy-2-methylaniline (B89876) can be converted to 5-methoxy-1H-indazole in high yield via its isolated diazonium tetrafluoroborate (B81430) salt. nih.gov

Another powerful approach is the nitrosation of indoles . This reaction proceeds through a multistep pathway involving nitrosation at the C-3 position of an indole, leading to an oxime intermediate. This is followed by a water-triggered ring-opening and subsequent ring-closure to furnish a 1H-indazole-3-carboxaldehyde. researchgate.net This represents a unique rearrangement strategy to convert one heterocyclic system into another.

Finally, nucleophilic aromatic substitution (SNAr)-mediated ring closure provides a direct route. The reaction of arylhydrazones derived from ketones or aldehydes bearing a suitable leaving group (like fluorine) ortho to the carbonyl group can undergo intramolecular cyclization upon deprotonation. mdpi.com For instance, the condensation of 2-fluoro-5-nitroacetophenone with an arylhydrazine, followed by base-mediated ring closure, yields 1-aryl-3-methyl-5-nitro-1H-indazoles. mdpi.com

Post-Synthetic Functionalization of Indazole Precursors

Often, the most efficient route involves synthesizing a simpler indazole precursor, such as 5-methyl-1H-indazole, and then introducing further functionality. This approach is particularly common for installing groups at the C-3 and N-1 positions.

The C-3 position of the indazole ring is electron-rich and susceptible to electrophilic substitution. Direct halogenation is a key transformation, as the resulting 3-haloindazoles are versatile intermediates for cross-coupling reactions. researchgate.net

While iodination and bromination at C-3 are common, direct chlorination can be more challenging. However, several effective methods have been reported. A widely used reagent is N-chlorosuccinimide (NCS) . The chlorination of indazoles with NCS in solvents like acetonitrile (B52724) can provide the desired 3-chloroindazole. mdpi.com The efficiency of this reaction can be significantly improved by using a DMSO catalyst. mdpi.com For instance, the reaction of 5-methoxycarbonylindazole with NCS in the absence of a catalyst gave the 3-chloro product in only 23% yield, whereas the DMSO-catalyzed reaction proceeded efficiently. mdpi.com Another reported method for the selective chlorination of 1H-indazole is the use of sodium hypochlorite. researchgate.net Electrochemical methods, which are considered environmentally friendly, have also been developed for the C-3 chlorination of 2H-indazoles using inexpensive and readily available NaCl.

C-5 Position: The methyl group at the C-5 position of the target compound is almost exclusively introduced during the de novo synthesis of the indazole ring. This is achieved by selecting a starting material that already contains a methyl group at the corresponding position of the benzene ring. For example, the cyclization of a diazonium salt derived from 4-chloro-2-methylaniline (B164923) is a standard route to produce a 5-chloro-1H-indazole, illustrating the principle of incorporating the C-5 substituent from the outset.

N-1 Position: Alkylation of the indazole nitrogen is a critical step in the synthesis of many biologically active molecules. However, it presents a significant regioselectivity challenge, as reaction at either the N-1 or N-2 nitrogen can occur, leading to mixtures of isomers. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.

Several strategies exist to achieve selective N-1 alkylation :

De Novo Synthesis: The most unambiguous method is to use an N-substituted hydrazine (e.g., methylhydrazine) during the initial ring-forming reaction. This pre-installs the alkyl group at the N-1 position.

Thermodynamic Control: Post-synthetically, conditions can be chosen to favor the formation of the more stable N-1 alkylated product. The combination of sodium hydride (NaH) as a base in a low-polarity solvent like tetrahydrofuran (B95107) (THF) is highly effective for directing alkylation to the N-1 position. This system promotes the formation of tight ion pairs that sterically favor reaction at N-1. In contrast, using more polar solvents like DMF or DMSO can lead to solvent-separated ion pairs and reduced regioselectivity.

Table 3: Conditions for Regioselective N-Alkylation of Indazoles

| Alkylating Agent | Base/Solvent System | Position Favored | Key Feature | Reference(s) |

|---|---|---|---|---|

| Alkyl Halide | NaH / THF | N-1 | Thermodynamically controlled; >99% selectivity reported. | |

| Alkyl Halide | Cs₂CO₃ / DMF | N-1 | Effective for N-1 functionalization, though selectivity can be substrate-dependent. | |

| Trimethyloxonium tetrafluoroborate | None / Ethyl Acetate (B1210297) | N-2 | Kinetically controlled reaction favoring the more accessible N-2 lone pair. | |

| Methyl Iodide | KOH / DMSO | N-1 / N-2 Mixture | Lack of regioselectivity under these basic conditions. | |

| Diazomethane | BF₃·Et₂O | N-1 | Acid-catalyzed conditions can favor N-1 methylation. |

Ortho-Metalation and Directed Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. mobt3ath.com This approach relies on a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position, creating a carbanion that can then be quenched with a suitable electrophile. mobt3ath.comresearchgate.net For the 3-chloro-5-methyl-1H-indazole scaffold, this methodology is critical for introducing substituents at specific positions, particularly C-4 and C-7, which are otherwise difficult to functionalize.

The N1 position of the indazole ring is the most common site for placing a directing group. nih.gov Common DMGs include amides, carbamates, and sulfonamides, which can effectively direct lithiation to the C7 position. mobt3ath.comacs.org For instance, an N1-pivaloyl or N1-Boc protected indazole can be treated with a base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to achieve selective deprotonation. The resulting C7-lithiated intermediate can react with a wide array of electrophiles, such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides, to yield C7-functionalized indazoles. mobt3ath.com

While direct metalation at the C3 position is often challenging and can lead to ring-opening, strategies using zincation or magnesiation via dianion formation or with appropriate N-protecting groups have been developed. nih.gov The choice of base, solvent, and temperature is crucial for optimizing the regioselectivity and yield of these reactions. mobt3ath.com

| Substrate (Conceptual) | Directing Group (at N1) | Base | Electrophile (E+) | Resulting Functionalization Position | Reference |

|---|---|---|---|---|---|

| N-protected this compound | -CON(iPr)₂ (Diisopropylcarbamoyl) | s-BuLi/TMEDA | I₂ | C7-Iodo | mobt3ath.com |

| N-protected this compound | -Boc (tert-Butoxycarbonyl) | n-BuLi | TMSCl (Trimethylsilyl chloride) | C7-Silyl | mobt3ath.com |

| N-protected this compound | -Piv (Pivaloyl) | LDA (Lithium diisopropylamide) | DMF (Dimethylformamide) | C7-Formyl | mobt3ath.comnih.gov |

Sustainable and Green Chemistry Innovations in Indazole Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Innovations in this area are being applied to the synthesis of indazoles. acs.org

Solvent-Free and Aqueous Medium Reactions

A significant advancement in green chemistry is the development of solvent-free reactions and the use of water as a reaction medium. Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and easier product purification. For example, three-component reactions under solvent-free conditions have been reported for the synthesis of complex indazole derivatives. acs.org Similarly, condensation reactions of various aldehydes with hydrazines can be performed without a solvent, often with high yields. thieme-connect.de

Aqueous medium reactions are also gaining traction. The synthesis of indazole precursors can be performed in water-methanol mixtures, reducing the reliance on volatile organic solvents. A typical procedure for the synthesis of a substituted indazole involves diazotization and reductive cyclization, where the final product is often precipitated by pouring the reaction mixture into ice water, simplifying isolation. google.com

| Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|

| Three-Component Reaction | Solvent-free | High atom economy, reduced waste, simple workup. | acs.org |

| Condensation | Solvent-free, heat | Avoids volatile organic solvents, often high yields. | thieme-connect.de |

| Reductive Cyclization | Water-methanol (1:1 v/v) | Reduces use of hazardous organic solvents. | |

| Diazotization/Cyclization | Aqueous HCl, precipitation in ice water | Simplifies product isolation, uses water as a medium. | google.com |

Photoredox and Electrochemical Methods

Photoredox and electrochemical catalysis represent cutting-edge green synthetic methods that use light or electricity, respectively, to drive chemical reactions under mild conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. uni-regensburg.de For instance, the C-H chlorination of indazole derivatives can be achieved using a photocatalyst like 4CzIPN in the presence of a chlorine source such as N-chlorosuccinimide (NCS). rsc.org This method avoids the harsh reagents often used in traditional halogenation reactions. Dual catalysis systems, combining photoredox catalysis with another catalyst like gold, have been developed to synthesize functionalized 2H-indazoles from 2-alkynylazobenzenes, proceeding through hydroamination of the alkyne fragment. d-nb.info

Electrochemical synthesis offers another sustainable alternative by replacing chemical oxidants or reductants with electricity. sci-hub.se The selective synthesis of 1H-indazoles and their corresponding N-oxides can be controlled by the choice of cathode material (e.g., Pt vs. Pb). researchgate.net Anodic oxidation can promote dehydrogenative cyclization, while cathodic reduction can be used for deoxygenation. researchgate.net Furthermore, electrochemical C-H/N-H cross-coupling reactions have been successfully applied to couple azoles, including indazoles, with other organic fragments, demonstrating the versatility of this technique. mdpi.com

| Method | Reaction | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | C-H Chlorination | Photocatalyst (4CzIPN), NCS, THF, visible light | Synthesis of 3-chloro-1H-indazole derivatives. | rsc.org |

| Dual Photoredox/Gold Catalysis | Hydroamination/Cyclization | AuCl₃, Ru(bpy)₃Cl₂, blue LED light | Synthesis of 3-alkenyl-2H-indazoles. | d-nb.info |

| Electrosynthesis | Dehydrogenative Cyclization | Undivided cell, Pt cathode | Formation of 1H-indazole N-oxides. | researchgate.net |

| Electrosynthesis | Cyclization/Deoxygenation | Undivided cell, Pb cathode | Formation of 1H-indazoles. | sci-hub.seresearchgate.net |

| Electrosynthesis | C-H/N-H Cross-Coupling | Graphite anode, Ni foam cathode | Coupling of indazoles with isochromans. | mdpi.com |

Purification and Isolation Strategies for Novel Indazole Syntheses

The isolation and purification of the target compound are critical final steps in any synthetic sequence. For this compound and its analogs, a combination of standard and advanced techniques is employed to achieve high purity.

Column chromatography is the most widely used purification method for indazole derivatives. nih.gov Silica gel is the standard stationary phase, and a gradient of ethyl acetate in a non-polar solvent like hexane (B92381) is a common eluent system. nih.gov This technique is effective for separating the desired product from unreacted starting materials, reagents, and byproducts based on polarity. smolecule.com Flash chromatography, a variation that uses pressure to speed up the solvent flow, is also frequently utilized for faster purification. nih.gov

Recrystallization is another essential technique for obtaining high-purity crystalline solids. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature or below, while impurities remain soluble at all temperatures or are insoluble. For indazole derivatives, solvents like ethanol (B145695) or mixtures such as THF/methanol have been used effectively to yield high-purity crystals. nih.gov The process not only purifies the compound but can also provide single crystals suitable for X-ray diffraction analysis to confirm the molecular structure. nih.gov

| Technique | Typical Stationary/Mobile Phase or Solvent | Principle of Separation | Primary Use/Advantage | Reference |

|---|---|---|---|---|

| Column Chromatography | Stationary: Silica Gel; Mobile: Ethyl Acetate/Hexane | Differential adsorption based on polarity. | Separating complex mixtures of varying polarities. | nih.govsmolecule.com |

| Flash Chromatography | Stationary: Silica Gel; Mobile: Ethyl Acetate/Hexane | Accelerated differential adsorption. | Rapid purification compared to gravity chromatography. | nih.gov |

| Recrystallization | Ethanol; THF/Methanol | Difference in solubility at different temperatures. | Achieving high purity; obtaining crystalline material. | nih.gov |

| Filtration & Washing | Water; Diethyl ether | Removal of insoluble/soluble impurities from a solid. | Initial workup and removal of salts or highly soluble impurities. | google.comgoogle.com |

**chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Methyl 1h Indazole**

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Ring

The indazole ring system can undergo both electrophilic and nucleophilic substitution, although the reactivity at different positions is heavily influenced by the existing substituents and the reaction conditions.

The chlorine atom at the C-3 position is a key site for functionalization, acting as a leaving group in various nucleophilic substitution and, more prominently, transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, making it a cornerstone for generating diverse molecular scaffolds. C3-arylated indazoles are recognized as privileged structural motifs in the development of pharmaceuticals and agrochemicals. nih.gov The historically challenging C-3 C-H arylation of indazoles underscores the importance of a pre-installed halide at this position to facilitate robust and selective bond formation. nih.gov

Palladium-catalyzed reactions, in particular, have proven highly effective for transforming the C-3 chloro group. These methods provide a concise route for constructing bi(hetero)aryl structures that would otherwise be difficult to access. nih.gov

The indazole core possesses two nitrogen atoms, leading to the potential for substitution at either the N-1 or N-2 position, resulting in regioisomers. The direct alkylation or acylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products. nih.govresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions—including the base, solvent, and electrophile—as well as the electronic and steric properties of the substituents on the indazole ring. nih.gov

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. d-nb.infochemicalbook.com This inherent stability can be exploited to favor the formation of N-1 substituted products through thermodynamic equilibration. nih.govd-nb.info For instance, regioselective N-acylation often yields the N-1 substituted isomer, as the initially formed N-2 acylindazole can isomerize to the more stable N-1 regioisomer. nih.govd-nb.info

Conversely, certain conditions can favor the kinetic N-2 product. Mitsunobu conditions, for example, have been shown to produce the N-2 regioisomer as the major product in the N-alkylation of some indazoles. nih.govd-nb.info The development of regioselective protocols is crucial for the efficient synthesis of specific indazole-containing therapeutic drugs, which are often marketed as single N-1 or N-2 alkyl derivatives. nih.govd-nb.info

The substitution pattern on the indazole ring profoundly impacts its reactivity. In 3-chloro-5-methyl-1H-indazole, the electron-donating methyl group at the C-5 position increases the electron density of the benzene (B151609) portion of the ring system, which can influence the rates and regioselectivity of electrophilic aromatic substitution reactions.

The interplay between substituents dictates the outcome of reactions like N-alkylation. Studies on various substituted indazoles have highlighted the significant impact of both steric and electronic effects on the N-1/N-2 regioisomeric distribution. nih.gov For example, a bulky substituent at the C-3 position can sterically hinder attack at the adjacent N-2 position, thereby favoring N-1 substitution. Conversely, electron-withdrawing groups at certain positions can alter the relative nucleophilicity of the two nitrogen atoms, steering the reaction toward a specific isomer. nih.gov For this compound, the chlorine at C-3 presents a moderate steric and electronic influence that must be considered when predicting the outcomes of N-substitution reactions.

Metalation and Cross-Coupling Chemistry for Derivatization

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of this compound, leveraging the reactive C-Cl bond.

Palladium-catalyzed reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position with high efficiency and selectivity. youtube.com These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling : This reaction is widely used to form C-C bonds by coupling the C-3 chloroindazole with an organoboron reagent, such as a boronic acid or ester. ias.ac.in The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The Suzuki reaction has been successfully applied to various halogenated indazoles to produce 5-substituted pyrrolyl and thiophenyl indazoles, demonstrating its utility for creating complex heterocyclic systems. ias.ac.innih.gov For this compound, this reaction provides a direct route to 3-aryl- and 3-heteroaryl-5-methyl-1H-indazoles. researchgate.net

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Chloroindazole | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | Good to Excellent | researchgate.net |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| 3-Chloroindazole | 5-Indole boronic acid | Pd(II)/Ligand | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between the C-3 position of the indazole and a terminal alkyne. organic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts. wikipedia.org The Sonogashira reaction is a powerful method for introducing alkynyl moieties, which are versatile functional groups that can undergo further transformations. Sequential cross-coupling strategies, such as a Sonogashira reaction followed by a Suzuki reaction on a di-halogenated indazole, allow for the controlled, stepwise construction of complex, multi-substituted indazole derivatives. thieme-connect.de

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of the C-3 chloride with an alkene to form a substituted alkene. drugfuture.comorganic-chemistry.org This reaction results in the formation of a new C-C bond at the olefinic carbon, typically with high trans selectivity. organic-chemistry.org While less commonly reported specifically for 3-chloroindazoles compared to Suzuki couplings, the Heck reaction represents another viable palladium-catalyzed pathway for the functionalization of the C-3 position.

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for derivatizing the indazole core. These transformations are particularly effective for forming C-N and C-O bonds.

Ullmann Condensation / Buchwald-Hartwig Amination : Copper-catalyzed N-arylation is a key method for functionalizing the nitrogen centers of the indazole ring. nih.gov This reaction involves coupling the N-1 or N-2 position with an aryl halide. While palladium is also used for C-N coupling (Buchwald-Hartwig amination), copper-based systems provide an alternative, often with different substrate scope and selectivity. For instance, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is a known route to synthesize the 1H-indazole scaffold itself. nih.govbeilstein-journals.org Similar intermolecular reactions can be applied to couple this compound with various amines or phenols. The choice of ligand and reaction conditions can influence the regioselectivity between N-1 and N-2 arylation. acs.org

| Reaction Type | Substrates | Catalyst/Ligand | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|---|

| Intramolecular N-Arylation | o-Chlorinated arylhydrazone | CuI / 1,10-phenanthroline | KOH | DMF | Formation of 1H-indazole | nih.govbeilstein-journals.org |

| C=N Bond Isomerization/Cyclization | o-Haloaryl N-sulfonylhydrazones | Copper Catalyst | - | - | Formation of 1H-indazole | researchgate.net |

| Intermolecular N-Arylation | 3-Chloroindazole / Aryl Bromide | CuI / Diamine | Cs₂CO₃ | Dioxane | N-1 Arylation | acs.org |

C-H Activation and Functionalization Strategies

While the C3 position of this compound is substituted, the remaining C-H bonds on the benzene ring (C4, C6, and C7) are available for functionalization through transition-metal-catalyzed C-H activation. These strategies offer an atom-economical approach to synthesize more complex indazole derivatives. The 5-methyl group, being an electron-donating group, is expected to activate the benzene ring towards electrophilic-type C-H metalation.

Palladium and rhodium are the most common catalysts for the C-H functionalization of indazole scaffolds. nih.govrsc.org The regioselectivity of these reactions is often controlled by the steric and electronic environment of the C-H bond or through the use of a directing group. For 1H-indazoles lacking a directing group, functionalization often occurs at the C7 position due to its steric accessibility. researchgate.net

Research into the direct arylation of the indazole core has demonstrated the feasibility of functionalizing various positions. While C3 arylation of the parent 1H-indazole is challenging due to the position's lower reactivity, the C-H bonds on the benzo-fused ring are more accessible. researchgate.net In the case of this compound, the focus shifts entirely to the C4, C6, and C7 positions. Palladium-catalyzed C-H arylation with aryl bromides or chlorides, often in the presence of a suitable ligand and base, is a common strategy. nih.gov

The general mechanism for palladium-catalyzed C-H functionalization often involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner. nih.gov The specific conditions, such as the choice of catalyst, ligand, solvent, and base, are crucial for achieving high yield and selectivity.

| Reaction Type | Catalyst/Reagents | Target Position | Product Type | Ref. |

| C-H Arylation | Pd(OAc)₂, Ligand, Base | C7 | 7-Aryl-3-chloro-5-methyl-1H-indazole | researchgate.net |

| C-H Olefination | [Cp*RhCl₂]₂, AgSbF₆ | C7 | 7-Alkenyl-3-chloro-5-methyl-1H-indazole | nih.gov |

| C-H Amination | Pd(OAc)₂, K₂S₂O₈, Amine | C7 | 7-Amino-3-chloro-5-methyl-1H-indazole | nih.gov |

This table presents plausible C-H functionalization reactions for the this compound scaffold based on established methodologies for related indazole systems.

Oxidative and Reductive Transformations of the Indazole Moiety

The indazole moiety exhibits distinct reactivity under oxidative and reductive conditions. The stability of the heterocyclic ring is a key consideration in these transformations.

Oxidative Transformations: The indazole ring is generally stable to mild oxidizing agents. However, under specific conditions, it can undergo oxidative ring-opening. This transformation typically involves the cleavage of the N-N or C-N bond of the pyrazole (B372694) ring. For instance, studies on 2H-indazoles have shown that iminoiodane-triggered oxidation can lead to a C-N bond cleavage, resulting in the formation of ortho-N-acylsulfonamidated azobenzenes. acs.orgacs.org Similarly, oxidative ring-opening of 3-aminoindazoles via N-N bond cleavage has been reported to yield 2-aminobenzoates. rsc.org While these examples involve substituted indazoles, they highlight a potential pathway for the oxidative degradation of the indazole core in this compound, likely leading to derivatives of 2-amino-4-methyl-6-chlorobenzoic acid or related compounds under harsh oxidative conditions.

Reductive Transformations: The indazole nucleus is generally robust towards many reducing agents, particularly those used for the reduction of nitro groups or other functionalities on the benzene ring. The synthesis of indazoles often involves the reductive cyclization of ortho-nitrobenzyl derivatives, which demonstrates the stability of the formed indazole ring to the reducing conditions employed (e.g., catalytic hydrogenation, SnCl₂/HCl). researchgate.netnih.gov

However, forcing conditions can lead to the reductive cleavage of the N-N bond, which is characteristic of hydrazine (B178648) derivatives. rsc.org Reagents like sodium in liquid ammonia (B1221849) or strong catalytic hydrogenation can potentially cleave the pyrazole ring, leading to ortho-diamino derivatives. rsc.org For this compound, such a reaction would theoretically yield a substituted o-phenylenediamine. The chloro group at C3 may also be susceptible to reduction (hydrodechlorination) during catalytic hydrogenation.

| Transformation | Reagents/Conditions | Potential Product(s) | Ref. |

| Oxidative | Strong Oxidants (e.g., KMnO₄, O₃) | Ring-opened products (e.g., substituted aminobenzoic acids) | acs.orgrsc.org |

| Reductive | Catalytic Hydrogenation (Pd/C, H₂) | Hydrodechlorination at C3 and/or ring reduction | rsc.org |

| Reductive | Dissolving Metal (Na/NH₃) | N-N bond cleavage to form diamine derivatives | rsc.org |

This table summarizes the potential outcomes of oxidative and reductive transformations on the this compound core based on known reactivity of the indazole system.

Investigations into Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new synthetic routes. Mechanistic studies often focus on the catalytic cycles of transition metal-mediated reactions.

Mechanism of C-H Functionalization: Rhodium(III)-catalyzed C-H activation, often used for synthesizing indazoles, provides insight into the functionalization of the ring. The proposed mechanism typically begins with a C-H bond metalation to form a five-membered rhodacycle intermediate. nih.govrsc.org This is followed by coordination and insertion of the coupling partner (e.g., an alkene or alkyne) and subsequent reductive elimination to yield the functionalized product and regenerate the active Rh(III) catalyst. rsc.org DFT calculations have been employed to support these proposed pathways, elucidating the energetics of the intermediates and transition states. rsc.org

For palladium-catalyzed reactions, such as the C-H arylation at the C7 position, the mechanism is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway or through oxidative addition. nih.gov In the CMD pathway, the C-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.

Mechanism of Cross-Coupling at C3: The chlorine atom at the C3 position is a key handle for functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The catalytic cycle for these reactions is well-established and generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): The organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.

Reaction intermediates in these cycles, such as the Pd(II)-indazole complex formed after oxidative addition, are key species that dictate the efficiency and outcome of the reaction. The choice of ligand on the palladium catalyst is critical as it influences the rates of these elementary steps and the stability of the catalytic species. nih.govnih.gov

**computational and Theoretical Chemistry of 3 Chloro 5 Methyl 1h Indazole**

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Chloro-5-methyl-1H-indazole, offering a detailed picture of its electronic landscape and thermodynamic stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For indazole derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets, are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. While specific DFT studies on this compound are not extensively available in the public domain, analysis of closely related structures, such as 3-chloro-1-methyl-5-nitro-1H-indazole, reveals that the indazole ring system is essentially planar. nih.govresearchgate.net This planarity is a crucial factor in its molecular interactions.

DFT calculations can also be used to determine a range of molecular properties that are critical for understanding the reactivity and stability of this compound. These properties include the dipole moment, polarizability, and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps.

Table 1: Calculated Molecular Properties of a Representative Indazole Derivative (Illustrative)

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.5 D |

| Polarizability (a.u.) | 120 |

| Ionization Potential (eV) | 8.5 |

| Electron Affinity (eV) | 1.2 |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar heterocyclic compounds. They are not experimentally determined values for this compound.

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For aromatic heterocyclic systems like this compound, the HOMO is typically a π-orbital distributed across the ring system, while the LUMO is often a π*-antibonding orbital. The distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Orbital Energies of a Representative Indazole Derivative (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative examples derived from computational studies on analogous molecules and are intended for illustrative purposes.

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent. MD simulations can model these interactions explicitly by surrounding the molecule with solvent molecules and calculating the forces between them. This allows for the study of how different solvents might stabilize certain conformations or affect the molecule's flexibility. For instance, in a polar solvent, the polar regions of the indazole derivative would be expected to interact favorably with the solvent molecules, potentially influencing the orientation of the methyl and chloro substituents.

MD simulations are also a powerful tool for predicting how molecules of this compound might interact with each other. By simulating a system with multiple molecules, it is possible to observe the formation of dimers or larger aggregates. These simulations can reveal the preferred modes of intermolecular interactions, such as hydrogen bonding (if applicable), π-π stacking between the indazole rings, and van der Waals forces. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole shows the formation of dimers through close contact between a nitro-oxygen atom and the chlorine atom of a neighboring molecule, indicating the importance of such specific interactions in the solid state. nih.govresearchgate.net

Theoretical Spectroscopic Characterization

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra. Theoretical calculations of infrared (IR), Raman, and UV-Visible spectra can be performed using quantum chemical methods like DFT. The calculated vibrational frequencies in the theoretical IR and Raman spectra can be correlated with experimental data to assign specific vibrational modes to different functional groups within the molecule. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands observed in UV-Visible spectroscopy, providing insights into the electronic structure of the molecule.

Table 3: Predicted Spectroscopic Data for a Representative Indazole Derivative (Illustrative)

| Spectrum | Predicted Wavenumber/Wavelength | Assignment |

| IR | ~3100 cm⁻¹ | N-H stretch |

| IR | ~1600 cm⁻¹ | C=C aromatic stretch |

| IR | ~750 cm⁻¹ | C-Cl stretch |

| UV-Vis | ~280 nm | π → π* transition |

Note: The spectroscopic data presented here are illustrative and based on general expectations for this class of compounds. Actual experimental values may vary.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. For indazole derivatives, theoretical calculations are employed to accurately forecast ¹H, ¹³C, and ¹⁵N NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT) using functionals like B3LYP and basis sets such as 6-311++G(d,p), is a standard approach for calculating NMR shieldings, which are then converted to chemical shifts. nih.gov

In a study on 1H-indazole and its nitro derivatives, B3LYP/6-311++G(d,p) calculations were used to predict NMR data. nih.gov It was noted that ¹³C chemical shifts are particularly sensitive to the position of substitution on the indazole ring, making them a useful probe for distinguishing between isomers. nih.gov For instance, the calculated chemical shift of the C3 carbon can differ significantly between N1 and N2 substituted indazoles. nih.gov Machine learning has also emerged as a highly accurate method for predicting ¹H chemical shifts, with deep neural networks achieving mean absolute errors of less than 0.10 ppm. mdpi.com

For this compound, a computational approach would involve first optimizing the molecular geometry and then performing GIAO calculations. The resulting isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), according to the equation: δ = σ_ref - σ_iso.

Table 1: Representative Predicted ¹³C NMR Chemical Shifts for N-Substituted Indazoles This table illustrates the typical differences in predicted chemical shifts for key carbon atoms in isomeric indazole derivatives, based on computational studies of related compounds. Values are hypothetical examples based on literature findings.

| Carbon Atom | Predicted δ (ppm) for N1-isomer | Predicted δ (ppm) for N2-isomer |

| C3 | ~135 | ~123 |

| C3a | ~123 | ~128 |

| C7a | ~140 | ~142 |

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods are also integral to simulating and interpreting vibrational and electronic spectra.

Vibrational (IR, Raman) Spectra: The simulation of Infrared (IR) and Raman spectra for this compound would begin with a geometry optimization followed by a frequency calculation at the same level of theory. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The resulting frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. The assignment of complex experimental spectra for molecules like 5-chlorouracil has been successfully achieved by combining FT-Raman and FT-IR measurements with density functional theory calculations. researchgate.net

Electronic (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths for the lowest-energy electronic transitions, a theoretical UV-Vis spectrum can be generated. For a derivative of 3-Chloro-1-methyl-1H-indazole, experimental UV-Vis analysis in ethanol (B145695) showed absorption maxima (λmax) at 220 nm and 297 nm, which can be correlated with specific electronic transitions predicted by TD-DFT calculations. researchgate.net

Table 2: Example of Calculated Vibrational Frequencies and Symmetries This table provides a hypothetical example of calculated vibrational modes for an indazole-type molecule. Actual calculations for this compound would yield a full list of frequencies and IR/Raman intensities.

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | Symmetry | Description |

| 1 | ~3100 | A' | N-H Stretch |

| 2 | ~3050 | A' | C-H Aromatic Stretch |

| 3 | ~1620 | A' | C=N/C=C Ring Stretch |

| 4 | ~1500 | A' | Ring Deformation |

| 5 | ~850 | A' | C-Cl Stretch |

| 6 | ~750 | A'' | C-H Out-of-plane Bend |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are crucial in medicinal chemistry for designing new compounds with enhanced desired properties.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For indazole compounds and related heterocycles, a wide array of descriptors can be generated:

Topological (2D) Descriptors: These describe the connectivity of atoms, such as molecular weight, counts of specific atom types, and connectivity indices.

Geometrical (3D) Descriptors: These are derived from the 3D structure of the molecule and include information about molecular shape and size.

Electronic Descriptors: These quantify aspects of the electronic structure, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Quantum Chemical Descriptors: These are calculated using quantum mechanics and can include parameters like electrostatic potential and molecular orbital energies. In QSAR studies of benzodithiazine derivatives, descriptors from the RDF (Radial Distribution Function) and 3D-MorSE (3D-Molecule Representation of Structures based on Electron diffraction) classes were identified as being significant. mdpi.com

Once descriptors are calculated for a series of indazole analogues, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. A 3D-QSAR study on antimicrobial benzimidazole derivatives, which are structurally related to indazoles, successfully generated a model to predict biological activity and suggest structural modifications for enhanced potency. chalcogen.ro Such models for this compound and its derivatives could predict their reactivity in specific chemical transformations or their binding affinity to a biological target. Deep learning models, for example, are increasingly used to predict the products of organic reactions, although their performance can be challenged when extrapolating to novel reaction classes not present in the training data. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.

For reactions involving indazoles, DFT calculations can be used to model the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, the mechanism of the addition of 1H-indazole to formaldehyde was studied using B3LYP/6-311++G(d,p) calculations, which helped to explain the observed product distribution by comparing the relative stabilities of possible isomers. nih.gov

In another study on the photocatalytic C-H amination of arenes with N-heterocyclic radicals, DFT calculations were used to analyze the spin population on the nitrogen atoms of the indazole radical. acs.orgacs.org This analysis correctly predicted the regioselectivity of the reaction, demonstrating that the reaction occurs at the nitrogen atom with the highest spin density. acs.orgacs.org A similar analysis for this compound could predict its regioselectivity in radical reactions. Frequency calculations are performed on all stationary points to characterize them: reactants and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This allows for the calculation of activation energies, providing quantitative insight into reaction kinetics.

**preclinical Biological Activity Profiling and Molecular Mechanism Elucidation of 3 Chloro 5 Methyl 1h Indazole Derivatives**

In Vitro Biological Screening Methodologies

In vitro assays are fundamental to the initial stages of drug discovery, offering a controlled environment to assess the biological activity of newly synthesized compounds. These methodologies are designed to measure specific interactions with biological targets or effects on cellular processes.

Enzyme assays are a cornerstone of preclinical screening, used to determine a compound's ability to modulate the activity of a specific enzyme. Indazole derivatives have been widely evaluated as inhibitors of various enzyme classes, particularly kinases and monoamine oxidase B (MAO-B), which are implicated in cancer and neurodegenerative disorders, respectively.

Kinase Inhibition: A diverse range of 1H-indazole derivatives have demonstrated potent inhibitory activity against several protein kinases. nih.gov For instance, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives were identified as single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK). nih.gov Another derivative, Entrectinib, showed high activity against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov Similarly, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK1/2), with IC50 values in the low nanomolar range. nih.gov The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

| Derivative Type | Target Kinase | Reported Activity (IC50) |

|---|---|---|

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nM |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | c-Kit | 68.5 ± 9.5 nM (Kd) |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | PDGFRβ | 140 ± 0 nM (Kd) |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | FLT3 | 375 ± 15.3 nM (Kd) |

| Entrectinib (3-aminoindazole derivative) | ALK | 12 nM |

| 1H-indazole analogues | EGFR (L858R/T790M double mutant) | 0.07 µM |

| 1H-indazole amide derivatives | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM |

Monoamine Oxidase B (MAO-B) Inhibition: Derivatives have also been assessed for their ability to inhibit MAO-B, an enzyme involved in the degradation of neurotransmitters. nih.gov The inhibitory potencies are determined through dose-response assays, and kinetic studies, such as Michaelis-Menten analysis, are performed to elucidate the mode of inhibition (e.g., competitive, non-competitive). nih.gov For example, a kinetic evaluation of one potent indole-based analogue displayed a competitive mode of inhibition against MAO-B with an inhibition constant (Ki) of 94.52 nM. nih.gov The reversibility of the inhibition is often tested through dialysis experiments. nih.gov

These assays are employed to identify compounds that can bind to and modulate the function of cellular receptors. A key area of investigation for indazole derivatives has been their potential as glucagon receptor antagonists for the treatment of diabetes. nih.gov The glucagon receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. juniperpublishers.com

Screening for glucagon receptor antagonists typically involves radioligand binding assays to measure the affinity of the compound for the receptor. nih.gov Functional assays are then used to determine whether the compound acts as an agonist or an antagonist. These assays often measure the downstream signaling events following receptor activation, such as the production of cyclic adenosine monophosphate (cAMP). juniperpublishers.com A novel series of indazole-based compounds were identified as potent glucagon receptor antagonists with excellent in vitro profiles. nih.gov

Cell-based assays provide a more complex biological system to evaluate the effects of compounds on cellular functions and pathways.

Antiproliferative Assays: The antiproliferative activity of indazole derivatives is commonly evaluated against a panel of human cancer cell lines using the methyl thiazolyl tetrazolium (MTT) colorimetric assay. nih.gov This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Results are expressed as IC50 values. One study found that the 3,5-disubstituted indazole derivative, compound 6o, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov

| Compound | Cell Line | Cancer Type | Activity (IC50) |

|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM |

| Compound 6o | HEK-293 (Normal Cell) | - | 33.2 µM |

| Compound 97 | SK-MEL-3 | Melanoma | 1.12 ± 0.06 µM |

| Compound 97 | NB-4 | Leukemia | 1.34 ± 0.20 µM |

Apoptosis Assays: To determine if the antiproliferative effects are due to the induction of programmed cell death (apoptosis), assays such as Annexin V-FITC/PI staining followed by flow cytometry are utilized. nih.gov For instance, K562 cells treated with compound 6o showed a dose-dependent increase in the total apoptosis rate, reaching 37.72% at a concentration of 14 µM. nih.gov Western blot analysis can further confirm apoptosis by detecting changes in the expression levels of key regulatory proteins like cleaved PARP, p53, Bax, and Bcl-2. dovepress.com

Cell Migration Assays: The potential of compounds to inhibit cancer cell metastasis is assessed through migration assays. dovepress.com These assays measure the ability of cells to move across a surface or through a porous membrane. Studies have shown that certain compounds can effectively inhibit the migration of highly metastatic breast cancer cells (MDA-MB-231). dovepress.com

The indazole scaffold is also explored for its potential to combat infectious diseases.

Antiprotozoal Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have been specifically tested for their in vitro antileishmanial activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis. tandfonline.comnih.gov The activity is determined using an MTT assay on the promastigote stage of the parasite. tandfonline.com The results showed that the inhibitory potency was species-dependent; several derivatives exhibited strong to moderate activity against L. infantum, while activity against L. tropica and L. major was more limited. nih.gov

| Compound | L. infantum (IC50, µg/mL) | L. tropica (IC50, µg/mL) | L. major (IC50, µg/mL) |

|---|---|---|---|

| 4 | 12.5 ± 0.07 | >50 | >50 |

| 5 | 12.5 ± 0.07 | >50 | >50 |

| 7 | 25 ± 0.14 | >50 | >50 |

| 10 | 25 ± 0.14 | >50 | >50 |

| 11 | 12.5 ± 0.07 | 50 ± 0.21 | >50 |

| 12 | 12.5 ± 0.07 | >50 | >50 |

| 13 | 6.25 ± 0.03 | 50 ± 0.21 | 50 ± 0.21 |

Antimicrobial and Antifungal Activity: The broader antimicrobial potential of related heterocyclic compounds, such as those incorporating a 1,2,4-triazole moiety, is also an active area of research. nih.govbeilstein-journals.org These compounds are screened against a panel of bacterial and fungal strains to determine their minimum inhibitory concentration (MIC). researchgate.net

Mechanistic Elucidation of Biological Effects

Following the identification of biological activity, research efforts shift towards understanding the underlying molecular mechanisms. This involves identifying the specific molecular targets of the compounds and characterizing the nature of their interactions.

Molecular docking is a powerful computational tool used to predict the binding mode of a ligand within the active site of a target protein. nih.gov This technique helps in identifying potential molecular targets and understanding the key interactions that stabilize the ligand-protein complex.

For the antileishmanial 3-chloro-6-nitro-1H-indazole derivatives, Trypanothione Reductase (TryR), an enzyme crucial for the parasite's survival, was selected as a potential target based on previous studies. nih.gov Molecular docking simulations predicted that active compounds could bind stably within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions. nih.gov

Similarly, for a series of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives with antimicrobial activity, molecular docking analysis was performed against the DNA gyrase enzyme from E. coli. sciforum.net The results indicated that the most active compounds fit well into the binding pocket of the enzyme. For example, one compound was predicted to form hydrogen bonds with key amino acid residues ASN-46 and ASP-73, with a favorable binding energy of -7.7 kcal/mol, suggesting a plausible mechanism for its antibacterial action. sciforum.net

In the context of cancer, molecular hybridization strategies are used to design indazole derivatives that can target multiple kinases simultaneously, such as c-Kit, PDGFRβ, and FLT3. nih.govnih.gov The identification of these targets is crucial for explaining the broad-spectrum antiproliferative activity observed in cell-based assays.

Protein-Ligand Interaction Analysis via Molecular Docking and Dynamics Simulations

To predict and analyze the binding modes of indazole derivatives with their biological targets, molecular docking and molecular dynamics (MD) simulations are frequently employed. These computational methods provide critical insights into the stability of protein-ligand complexes and the specific interactions that drive biological activity.

One study focused on 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents, targeting the Leishmania infantum trypanothione reductase (TryR) enzyme. nih.govnih.gov Molecular docking studies predicted highly stable binding within the enzyme's active site, characterized by a network of hydrophobic and hydrophilic interactions. nih.govnih.govtandfonline.com To further investigate the stability of the most promising compound-enzyme complex (TryR-13), molecular dynamics simulations were performed. The simulations, running for 100 nanoseconds, showed that the complex remained in a stable equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å. nih.govnih.govtandfonline.com This low deviation indicates a stable binding conformation within the biological environment. The stability was further confirmed by calculating the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) binding free energies, which also pointed to a highly stable complex. nih.govnih.govresearchgate.net

Similarly, docking studies on other indazole derivatives have been used to predict their efficacy against various targets. For instance, a series of 1-butyl-1H-indazole-3-carboxamide derivatives were docked against a renal cancer-related protein (PDB ID: 6FEW), with several compounds showing high binding energies, suggesting potent inhibitory activity. rsc.org

| Indazole Core Structure | Target Protein | PDB ID | Key Findings | Reference |

|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole | Trypanothione Reductase (TryR) | 2JK6 | Stable binding predicted by docking; MD simulations (100 ns) showed RMSD of ~1–3 Å, indicating high complex stability. | nih.govnih.gov |

| 1-butyl-1H-indazole-3-carboxamide | Renal Cancer-related Protein | 6FEW | Derivatives 8v, 8w, and 8y identified with the highest binding energies, suggesting potent inhibition. | rsc.org |

Elucidation of Specific Cellular Signaling Pathway Modulation (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its abnormal activation is a common feature in many cancers. nih.govmdpi.com Consequently, it has become a major target for the development of novel anticancer agents. nih.gov

A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their ability to modulate this pathway. nih.gov One particular compound, designated W24, demonstrated broad-spectrum antiproliferative activity against four different cancer cell lines with IC50 values in the low micromolar range (0.43-3.88 μM). nih.gov Mechanistic studies revealed that W24's anticancer effects are mediated through the PI3K/AKT/mTOR pathway. nih.gov The compound was found to inhibit cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis. This was associated with the regulation of key proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, W24 was shown to inhibit the migration and invasion of gastric cancer cells by downregulating proteins involved in the epithelial-mesenchymal transition (EMT) and reducing the expression of hypoxia-inducible factor-1α (HIF-1α). nih.gov

These findings highlight that 3-amino-1H-indazole derivatives can serve as a promising scaffold for developing new inhibitors that target the PI3K/AKT/mTOR signaling cascade in cancer therapy. nih.gov

| Cellular Process | Observed Effect | Associated Molecular Changes | Reference |

|---|---|---|---|

| Cell Proliferation | Inhibited | Affected DNA synthesis | nih.gov |

| Cell Cycle | Arrested at G2/M phase | Regulation of Cyclin B1 | nih.gov |

| Apoptosis | Induced | Regulation of BAD and Bcl-xL; Increased intracellular ROS; Changed mitochondrial membrane potential | nih.gov |

| Cell Migration & Invasion | Inhibited | Decreased EMT pathway proteins; Reduced mRNA expression of Snail, Slug, and HIF-1α | nih.gov |

Structure-Activity Relationship (SAR) Studies for Preclinical Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indazole derivatives, SAR analyses have been crucial in optimizing their potency and selectivity against various biological targets. nih.govresearchgate.net

Influence of Substituent Variation on Biological Activity

The nature, size, and position of substituents on the indazole scaffold play a pivotal role in determining the biological potential of the derivatives. researchgate.net

In the development of antileishmanial agents based on the 3-chloro-6-nitro-1H-indazole core, the inhibitory efficacy was found to be significantly dependent on the heterocyclic ring attached to the indazole. Derivatives containing a triazole ring were more potent inhibitors than those with an oxazoline ring, while compounds with an oxazole moiety showed the lowest effectiveness. nih.gov This suggests that the specific interactions between the core indazole structure and the triazole side chain are beneficial for activity. nih.gov

Another study on indazole derivatives as anticancer agents revealed that a pyridyl substituent (compound 2f) led to improved antiproliferative activity compared to a phenyl analogue (2a). rsc.org Further modifications showed that the size of the alkyl group at the piperazinyl N4 position was important; no substitution or a bulky substituent reduced the activity. rsc.orgrsc.org Attaching an amino group to the pyridyl or pyrimidine ring also dramatically decreased the activity against most tested cell lines, suggesting this modification is unfavorable for the mechanism of action. rsc.org

SAR studies on 3-ethynyl-1H-indazoles as PI3K pathway inhibitors showed that simple phenyl or aliphatic groups on the ethynyl moiety resulted in poor activity. nih.gov However, introducing a pyridine group proved to be the most efficient substitution for PI3Kα inhibition. nih.gov

| Compound | Core Structure | R1 Substituent | R2 Substituent | 4T1 Cells | HepG2 Cells | MCF-7 Cells | Reference |

|---|---|---|---|---|---|---|---|

| 2a | Indazole | 6-(4-methylpiperazin-1-yl)phenyl | 3,5-dimethoxystyryl | 1.15 ± 0.21 | 1.12 ± 0.15 | 1.03 ± 0.17 | rsc.org |

| 2f | Indazole | 6-(4-methylpiperazin-1-yl)pyridyl | 3,5-dimethoxystyryl | 0.23 ± 0.03 | 0.80 ± 0.11 | 0.34 ± 0.05 | rsc.org |

| 2j | Indazole | 2-amino-6-(4-methylpiperazin-1-yl)pyridyl | 3,5-dimethoxystyryl | >10 | >10 | >10 | rsc.org |

Positional Isomerism and Stereochemical Considerations in Biological Interaction

The spatial arrangement of atoms and functional groups is a critical determinant of a molecule's ability to interact with its biological target. This includes both the position of substituents (positional isomerism) and the three-dimensional arrangement (stereochemistry).

In the synthesis of 1,2,3-triazole derivatives from 3-chloro-6-nitro-1H-indazole, the formation of two distinct regioisomers (positional isomers) was observed. nih.govtandfonline.com The ability to separate these isomers is crucial, as different positional arrangements can lead to significant differences in how the molecule fits into a receptor's binding pocket, thereby affecting its biological activity. While the referenced study focused on the synthesis and activity of one promising isomer, the presence of regioisomers highlights the importance of controlling regioselectivity in the synthesis of such derivatives. nih.govtandfonline.com

SAR analyses of 1H-indazole derivatives as IDO1 inhibitors showed that substituent groups at both the 4-position and the 6-position of the indazole scaffold played a crucial role in the inhibitory activity. nih.gov Similarly, moving an amino group from the C6 to the C5 (meta) position of the indazole ring in a series of anticancer compounds did not improve their potency, indicating that the original positioning was optimal for activity. rsc.org

Furthermore, stereochemistry can be a deciding factor in efficacy. The synthesis of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives as ERK inhibitors underscores the importance of a specific stereochemical configuration for potent and selective biological activity. nih.gov The "S" configuration in this case was key to the compound's excellent potency and dual mechanism of action. nih.gov

These examples demonstrate that both the specific placement of substituents and the defined stereochemistry of chiral centers are critical considerations in the design of biologically active 3-chloro-5-methyl-1H-indazole derivatives.

**applications of 3 Chloro 5 Methyl 1h Indazole As a Building Block and Functional Material Component**

Strategic Utilization as a Key Intermediate in Multi-Step Organic Synthesis

3-Chloro-5-methyl-1H-indazole serves as a crucial starting material for the synthesis of a variety of more complex organic molecules. The chlorine atom at the 3-position is a particularly useful handle for introducing diverse functionalities through nucleophilic substitution or cross-coupling reactions. This allows for the elaboration of the indazole core into a wide array of derivatives with potential applications in medicinal chemistry and materials science.

For instance, the closely related compound, 3-Chloro-1-methyl-1H-indazole, has been utilized as a parent compound for the synthesis of new nitrogenous derivatives. This involves reactions with various amino acids, followed by cyclization to yield more complex heterocyclic systems. This highlights the role of the chloro-indazole scaffold as a foundational element in multi-step synthetic sequences. The methyl group at the 5-position can also influence the reactivity and properties of the resulting molecules, offering a point of modulation for structure-activity relationship studies.

Table 1: Examples of Reactions Utilizing 3-Chloro-indazole Scaffolds

| Reactant | Reagent(s) | Product Type | Significance |

| 3-Chloro-1-methyl-1H-indazole | Amino acids (e.g., β-alanine, glycine) | Fused heterocyclic systems | Demonstrates the utility of the chloro group as a leaving group for nucleophilic substitution, enabling the construction of complex scaffolds. |

| 3-Chloro-1-methyl-1H-indazole | Acetamide followed by Claisen-Schmidt condensation | Chalcone derivatives | Highlights the versatility of the indazole core in accommodating various functional group transformations to build larger molecular frameworks. |

Scaffold for the Development of Novel Complex Heterocyclic Systems

The inherent structure of this compound, featuring a fused benzene (B151609) and pyrazole (B372694) ring system, provides a rigid and planar scaffold that is attractive for the development of novel and complex heterocyclic systems. The reactivity of the chloro group and the nitrogen atoms of the pyrazole ring allows for annulation and condensation reactions, leading to the formation of polycyclic aromatic and heteroaromatic compounds.

Research on similar 3-chloro-indazoles has demonstrated their utility in constructing fused heterocyclic systems. For example, the reaction of 3-Chloro-1-methyl-1H-indazole with amino acids and subsequent cyclization leads to the formation of novel nitrogen-containing polycyclic compounds. These complex structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets in a highly specific manner. The 5-methyl substituent can provide steric and electronic influences that guide the regioselectivity of these cyclization reactions and affect the conformational preferences of the final products.

Applications in Catalysis as Ligands or Organocatalysts

While specific catalytic applications of this compound are not extensively documented, the broader class of indazole derivatives has shown significant promise in the field of catalysis. researchgate.net The two nitrogen atoms in the pyrazole ring can act as coordination sites for metal centers, making indazole-containing molecules attractive candidates for use as ligands in transition metal catalysis. The ability to functionalize the indazole scaffold at various positions allows for the fine-tuning of the electronic and steric properties of these ligands, which can in turn influence the activity and selectivity of the metal catalyst. For instance, indazole-based PNN pincer ligands have been successfully employed in ruthenium-catalyzed hydrogenation reactions. rsc.org

Furthermore, the indazole nucleus can be incorporated into larger molecular frameworks to create organocatalysts. benthamdirect.comacs.org The acidic N-H proton and the basic nitrogen atom can participate in hydrogen bonding and proton transfer processes, which are key steps in many organocatalytic transformations. The development of chiral indazole derivatives also opens up the possibility of their use in asymmetric catalysis.

Table 2: Potential Catalytic Roles of Indazole Derivatives

| Catalysis Type | Role of Indazole Moiety | Potential Advantages |

| Transition Metal Catalysis | Ligand for metal centers (e.g., Ru, Pd, Cu) | Tunable electronic and steric properties, stabilization of catalytically active species. nih.govnitk.ac.innih.govresearchgate.netresearchgate.net |

| Organocatalysis | Hydrogen bond donor/acceptor, Brønsted acid/base | Metal-free catalysis, potential for asymmetric transformations. |

Integration into Advanced Functional Materials (e.g., Organic Electronic Materials, Sensors, Corrosion Inhibitors)

The unique photophysical and electronic properties of the indazole ring system make it a valuable component in the design of advanced functional materials. researchgate.net Indazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent materials. rsc.org The ability to modify the substitution pattern on the indazole core allows for the tuning of their emission and absorption characteristics.